molecular formula C23H25FN2O2 B5676725 1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide

1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide

Cat. No. B5676725
M. Wt: 380.5 g/mol
InChI Key: LSJZGVOMPDKEQW-UXBLZVDNSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex processes, including coupling reactions, reductive amination, and specific reactions for introducing fluorine or other substituents to the molecule. For example, the radiosynthesis of a NR2B-selective NMDA receptor antagonist, a related compound, utilized [11C]phosgene for the formation of a benzimidazolone ring, demonstrating a synthesis process involving coupling of specific precursors and radiolabelling (Labas et al., 2009). Similarly, derivatives of piperidine were synthesized by derivatizing the exocyclic N-atom, showing the importance of structural modifications for biological activity (Kolhatkar et al., 2003).

Molecular Structure Analysis

Crystal structure analyses and X-ray diffraction studies provide insights into the molecular conformation and intermolecular interactions of related compounds. For example, the structure of a tert-butyl piperazine-1-carboxylate derivative was confirmed by single crystal XRD data, highlighting the importance of molecular geometry in determining compound properties (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions, such as reductive amination, amide hydrolysis, and N-alkylation, play a crucial role in the synthesis of piperidine derivatives, affecting their chemical properties and potential biological activities. The synthesis process often involves specific reagents and conditions tailored to achieve desired modifications and yield target compounds with high purity and specific functionalities (Fang-wei, 2013).

Physical Properties Analysis

The physical properties of compounds, including solubility, crystallinity, and lipophilicity, are critical for their potential applications. Studies on novel piperazine compounds for imaging σ1 receptors in the brain highlighted the design and synthesis of ligands with low lipophilicity, demonstrating the impact of physical properties on the biological distribution and efficacy of imaging agents (He et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and affinity for specific receptors or enzymes, determine the potential uses of compounds. The synthesis and characterization of derivatives and their binding assays reveal the importance of chemical modifications for enhancing receptor affinity and selectivity, as seen in the development of potential dopamine D4 receptor ligands (Fang-wei, 2013).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-methyl-6-oxo-N-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c1-25(14-6-10-18-7-3-2-4-8-18)23(28)20-12-13-22(27)26(17-20)16-19-9-5-11-21(24)15-19/h2-11,15,20H,12-14,16-17H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJZGVOMPDKEQW-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=CC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide

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